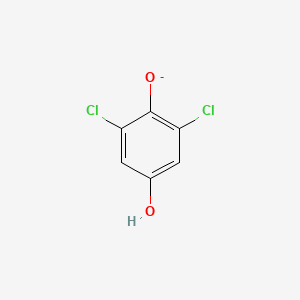

2,6-Dichloro-4-hydroxyphenolate

説明

Structure

3D Structure

特性

分子式 |

C6H3Cl2O2- |

|---|---|

分子量 |

177.99 g/mol |

IUPAC名 |

2,6-dichloro-4-hydroxyphenolate |

InChI |

InChI=1S/C6H4Cl2O2/c7-4-1-3(9)2-5(8)6(4)10/h1-2,9-10H/p-1 |

InChIキー |

QQAHQUBHRBQWBL-UHFFFAOYSA-M |

正規SMILES |

C1=C(C=C(C(=C1Cl)[O-])Cl)O |

同義語 |

2,6-DiCH 2,6-dichloro-4-hydroquinone 2,6-dichloro-p-hydroquinone |

製品の起源 |

United States |

Synthetic Methodologies and Chemical Derivatization of 2,6 Dichloro 4 Hydroxyphenol

Classical and Modern Synthetic Routes to 2,6-Dichlorohydroquinone (B128265) Precursors

The formation of 2,6-dichlorohydroquinone, a direct precursor to 2,6-dichloro-4-hydroxyphenolate, can be achieved through several established and evolving synthetic strategies. nih.gov These methods primarily involve the controlled introduction of chlorine atoms onto a phenolic or hydroquinone (B1673460) backbone.

Chlorination of Hydroquinone and Substituted Phenols

Direct chlorination of hydroquinone or substituted phenols represents a primary route to 2,6-dichlorohydroquinone. chemicalbook.com The reaction of phenol (B47542) with chlorine gas, often in the presence of a catalyst such as iron(III) chloride or other Lewis acids, can lead to a mixture of chlorinated phenols, including 2,6-dichlorophenol (B41786). chemicalbook.combyjus.com However, achieving high selectivity for the 2,6-dichloro isomer can be challenging due to the formation of other isomers like 2,4-dichlorophenol (B122985). chemicalbook.com

The chlorination of p-nitrophenol with chlorine in hydrochloric acid is a method used to produce 2,6-dichloro-4-nitrophenol (B181596), which can then be reduced to the corresponding aminophenol. google.com Another approach involves the chlorination of ethyl 4-hydroxybenzoate (B8730719) with sulfuryl chloride, which yields ethyl 3,5-dichloro-4-hydroxybenzoate. orgsyn.org This intermediate can then be further processed.

Advanced methods have explored the use of milder chlorinating agents and solid catalysts, such as zeolites, to improve the regioselectivity of the reaction. cardiff.ac.uk For instance, N-chlorodialkylamines have been investigated for the chlorination of phenols, although controlling the ortho/para selectivity remains a key aspect of this research. cardiff.ac.uk

Decarboxylation Pathways

Decarboxylation of substituted hydroxybenzoic acids provides an alternative pathway to dichlorinated phenols. nih.govacs.orgrsc.org A notable example is the decarboxylation of 3,5-dichloro-4-hydroxybenzoic acid to yield 2,6-dichlorophenol. chemicalbook.comorgsyn.org This reaction is typically carried out at elevated temperatures in a high-boiling solvent like quinoline (B57606) or dimethylaniline. chemicalbook.comorgsyn.org The precursor, 3,5-dichloro-4-hydroxybenzoic acid, can be synthesized from ethyl 4-hydroxybenzoate through chlorination followed by saponification. orgsyn.org

Recent advancements in catalysis have introduced more sustainable approaches to decarboxylation. For example, bimetallic nanoparticles on supported ionic liquid phases have been shown to be effective multifunctional catalysts for the decarboxylation of various hydroxybenzoic acid derivatives. nih.govacs.org These catalytic systems can operate under milder conditions and offer a versatile route to a range of substituted phenols. nih.govacs.org

Synthesis via Aromatic Substitution Reactions

Electrophilic aromatic substitution is a fundamental process for introducing functional groups onto an aromatic ring and is a key strategy in the synthesis of precursors to 2,6-dichloro-4-hydroxyphenol. minia.edu.egwikipedia.orgmasterorganicchemistry.com These reactions involve the replacement of a hydrogen atom on the aromatic ring with an electrophile. byjus.comminia.edu.eg

A common strategy involves the nitration of 2,6-dichlorophenol to produce 2,6-dichloro-4-nitrophenol. quickcompany.inguidechem.com This is typically achieved using a mixture of nitric acid and sulfuric acid. quickcompany.in The resulting nitro compound can then be reduced to 2,6-dichloro-4-aminophenol. guidechem.comgoogle.com

Another electrophilic substitution, sulfonation, can be employed. For example, 2,6-dichlorophenol can be sulfonylated with sulfuric acid to form 3,5-dichloro-4-hydroxybenzenesulphonic acid. quickcompany.in This sulfonic acid derivative can then undergo further reactions.

The table below summarizes some of the key synthetic precursors and their corresponding synthesis methods.

| Precursor Compound | Starting Material(s) | Key Reagents/Conditions | Resulting Intermediate/Product |

| 2,6-Dichlorophenol | Phenol | Chlorine gas, Lewis acid catalyst | 2,6-Dichlorophenol |

| 2,6-Dichloro-4-nitrophenol | 2,6-Dichlorophenol | Nitric acid, Sulfuric acid | 2,6-Dichloro-4-nitrophenol |

| 3,5-Dichloro-4-hydroxybenzoic acid | Ethyl 4-hydroxybenzoate | Sulfuryl chloride, then Claisen's alkali | 3,5-Dichloro-4-hydroxybenzoic acid |

| 2,6-Dichlorohydroquinone | 2-Chloro-1,4-dimethoxyhydroquinone | Anhydrous AlCl3, NaCl, heat | 2,6-Dichlorohydroquinone |

Synthesis of Novel this compound Derivatives

The this compound scaffold serves as a versatile platform for the synthesis of new derivatives through reactions at the hydroxyl/phenolate (B1203915) position and on the aromatic ring. These modifications can lead to compounds with altered chemical and physical properties.

Introduction of Substituents at the Hydroxyl/Phenolate Position

The hydroxyl group of 2,6-dichloro-4-hydroxyphenol, or its corresponding phenolate, is a prime site for derivatization. Standard ether and ester synthesis protocols can be applied to introduce a wide variety of functional groups at this position. For example, alkylation reactions with alkyl halides in the presence of a base can yield the corresponding ethers. Similarly, acylation with acyl chlorides or anhydrides can produce ester derivatives.

Reactions Involving the Aromatic Ring System

The aromatic ring of 2,6-dichloro-4-hydroxyphenol, while already substituted, can undergo further electrophilic aromatic substitution reactions, although the existing chloro and hydroxyl groups will direct the position of the incoming substituent. The hydroxyl group is strongly activating and ortho, para-directing, while the chloro groups are deactivating but also ortho, para-directing. The positions available for substitution are the 3- and 5-positions.

A notable example of a reaction involving the aromatic ring is the synthesis of 2,6-dichloro-4-((4-hydroxyphenyl)amino)phenol. google.com This compound is synthesized by reacting 2,6-dichloro-4-aminophenol with phenol in the presence of sodium hydroxide (B78521) and sodium hypochlorite. google.com This reaction introduces a substituted amino group onto the aromatic ring.

The table below provides examples of derivatization reactions of 2,6-dichloro-4-hydroxyphenol.

| Starting Material | Reagent(s) | Reaction Type | Product |

| 2,6-Dichloro-4-aminophenol | Phenol, NaOH, NaOCl | Nucleophilic Aromatic Substitution | 2,6-Dichloro-4-((4-hydroxyphenyl)amino)phenol |

| 2,6-Dichlorophenol | Sulfuric acid | Sulfonation | 3,5-Dichloro-4-hydroxybenzenesulphonic acid |

| 2,6-Dichlorophenol | Nitric acid, Sulfuric acid | Nitration | 2,6-Dichloro-4-nitrophenol |

Catalytic Approaches in Derivative Synthesis

The synthesis of derivatives of 2,6-dichlorophenol often employs catalytic methods to achieve desired substitutions and functionalities. These approaches are crucial for producing important chemical intermediates, such as aminophenol and nitrophenol derivatives.

One key derivative, 2,6-dichloro-4-aminophenol, is an important intermediate for pesticides and pharmaceuticals. guidechem.compatsnap.com A common synthetic route starts with 2,6-dichlorophenol, which is first nitrated to form 2,6-dichloro-4-nitrophenol. guidechem.compatsnap.com This nitration can be carried out using nitric acid in a solvent like carbon tetrachloride with a nitrification catalyst. guidechem.com The subsequent reduction of the nitro group to an amine is often achieved through catalytic hydrogenation. For instance, the reduction can be performed using hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst or by using hydrogen gas with a catalyst like palladium on carbon. guidechem.compatsnap.com One method describes the reduction of 2,6-dichloro-4-nitrophenol using hydrazine hydrate in ethanol (B145695) with a reusable catalyst, yielding 4-amino-2,6-dichlorophenol (B1218435) with a purity of 99.2%. guidechem.com Another approach involves catalytic reduction in a tower reactor to improve efficiency. google.com

Another important derivative, 2,6-dichloro-4-((4-hydroxyphenyl)amino)phenol, is synthesized by reacting 2,6-dichloro-4-aminophenol with phenol in an aqueous solution of sodium hydroxide and sodium hypochlorite. google.com This method provides the target compound with a conversion rate of over 70% and offers advantages like readily available reagents and simple post-treatment. google.com

The synthesis of 2,6-dichloro-4-nitrophenol itself can be optimized. A process involving the sulfonation of 2,6-dichlorophenol followed by nitration has been shown to produce the desired product with high yield (85-95%) and purity (98-99.9%). quickcompany.in This method avoids the formation of unwanted isomers that can occur with direct nitration using nitric and sulfuric acids. quickcompany.in

Table 1: Catalytic Synthesis of 2,6-Dichlorophenol Derivatives

| Starting Material | Derivative | Catalyst/Reagents | Solvent | Key Findings | Reference |

|---|---|---|---|---|---|

| 2,6-Dichlorophenol | 2,6-Dichloro-4-nitrophenol | Nitrification catalyst X-C1, Nitric acid | Carbon tetrachloride | Produces intermediate for aminophenol synthesis. | guidechem.com |

| 2,6-Dichloro-4-nitrophenol | 2,6-Dichloro-4-aminophenol | Catalyst H-C2, Hydrazine hydrate | Ethanol | Yields high purity product (99.2%); catalyst is reusable. | guidechem.com |

| 2,6-Dichloro-4-nitrophenol | 2,6-Dichloro-4-aminophenol | Hydrogen gas | Toluene (B28343) | Total yield of 77.3% after diazotization and hydrogenation. | guidechem.com |

| 2,6-Dichloro-4-aminophenol | 2,6-Dichloro-4-((4-hydroxyphenyl)amino)phenol | Sodium hydroxide, Sodium hypochlorite | Water | Conversion rate >70%; simple and safe post-treatment. | google.com |

| 2,6-Dichlorophenol | 2,6-Dichloro-4-nitrophenol | Sulfuric acid, Nitric acid | None specified | Yields 85-95% with 98-99.9% purity; avoids isomer formation. | quickcompany.in |

Regioselectivity and Stereochemical Considerations in Synthesis

Regioselectivity is a critical factor in the synthesis of 2,6-dichlorophenol, ensuring that the chlorine atoms are placed at the correct positions on the phenol ring. The direct chlorination of phenol tends to produce a mixture of isomers, making regioselective methods highly valuable.

A highly regioselective method for the ortho-chlorination of phenol and its derivatives involves the use of sulfuryl chloride in the presence of secondary amines like diethylamine (B46881) or diisopropylamine. google.comgoogleapis.com This process allows for the production of 2,6-dichlorophenol compounds in high yields by selectively targeting the positions adjacent (ortho) to the hydroxyl group. googleapis.com The reaction can be carried out in a solvent such as toluene at temperatures between 65 to 70°C. For example, the reaction of 4-(3,3-dichloro-2-propenyloxy)phenol (B8681681) with sulfuryl chloride and diethylamine in toluene resulted in a 95% yield of the desired 2,6-dichloro derivative. googleapis.com

Other synthetic routes achieve regioselectivity through multi-step processes. One method involves the sulfonation of phenol at the para-position, followed by chlorination at the ortho-positions, and subsequent removal of the sulfonic acid group. wikipedia.org Another approach starts with ethyl 4-hydroxybenzoate, which is chlorinated at the 3 and 5 positions before hydrolysis and decarboxylation to yield 2,6-dichlorophenol. wikipedia.orgorgsyn.org

Regarding stereochemistry, the 2,6-dichlorophenol molecule is achiral, meaning it does not have a non-superimposable mirror image. fda.gov It has no stereocenters, so considerations of stereoisomerism are not applicable to the final product itself. fda.gov However, if chiral catalysts or reagents were used in the synthesis of its derivatives, stereochemical outcomes would then become an important consideration.

Green Chemistry Approaches in 2,6-Dichlorophenol Synthesis

In line with the principles of green chemistry, efforts have been made to develop more environmentally friendly and sustainable methods for synthesizing 2,6-dichlorophenol and its derivatives. mdpi.com These approaches focus on reducing waste, avoiding hazardous reagents, and improving energy efficiency.

The use of water as a solvent is a key goal in green chemistry. mdpi.com While many organic reactions face challenges with solubility in water, its use as a co-solvent has been demonstrated in the synthesis of pharmaceutical ingredients, leading to excellent yields and eliminating the need for solvent removal and extraction steps. mdpi.com Similarly, the synthesis of 2,6-dichloro-4-((4-hydroxyphenyl)amino)phenol utilizes water as the solvent, which is non-toxic, non-flammable, and cost-effective. google.com

Table 2: Comparison of Synthetic Approaches for 2,6-Dichlorophenol and Derivatives

| Synthetic Step | Traditional Method | Green Chemistry Approach | Environmental Benefit | Reference |

|---|---|---|---|---|

| Chlorination | Chlorination of phenol with chlorine gas in fuming sulfuric acid. orgsyn.orgchemicalbook.com | Catalytic chlorination using N-methylaniline in chlorobenzene. google.com | Avoids corrosive fuming acid; higher yield and purity. | orgsyn.orggoogle.comchemicalbook.com |

| Solvent Use | Use of volatile and hazardous solvents like carbon tetrachloride. guidechem.com | Use of reusable solvents like methanol (B129727) and toluene in a streamlined process. patsnap.com | Reduces solvent waste and energy consumption for purification. | guidechem.compatsnap.com |

| Purification | Often requires complex purification to remove isomers. quickcompany.in | High regioselectivity reduces byproducts, simplifying purification. google.com | Less waste generated from purification steps. | quickcompany.ingoogle.com |

| Derivative Synthesis | Multi-step processes with potentially hazardous reagents. | Using water as a solvent for reactions, such as in the synthesis of 2,6-dichloro-4-((4-hydroxyphenyl)amino)phenol. google.com | Reduces use of organic solvents; safer process. | google.com |

Chemical Reactivity and Transformation Pathways

Redox Chemistry of 2,6-Dichlorohydroquinone (B128265)/Phenolate (B1203915)

The redox chemistry of the 2,6-dichlorohydroquinone/phenolate system is centered on the reversible interconversion between the hydroquinone (B1673460) and its corresponding quinone form. This transformation involves the transfer of two electrons and two protons.

Oxidation Pathways to Quinoid Species

2,6-Dichlorohydroquinone can be readily oxidized to form 2,6-dichloro-1,4-benzoquinone (B104592) (2,6-DCBQ), a highly reactive quinoid species. nih.gov This oxidation can be achieved through various chemical and electrochemical methods. The presence of electron-withdrawing chlorine atoms on the aromatic ring enhances the oxidizing power of the resulting quinone. wikipedia.org

The formation of 2,6-DCBQ is a significant process, particularly in the context of water treatment, where it can be generated as a disinfection byproduct during the chlorination of water containing certain aromatic pollutants. nih.gov For instance, studies have shown that the chlorination of the antioxidant bisphenol A (BBPA) can lead to the formation of 2,6-DCBQ through a mechanism involving hydrolysis, cleavage of tert-butyl groups, chlorine substitution, and oxidation. nih.gov The electrochemical oxidation of related compounds, such as 2,6-dichloro-1,4-phenylenediamine, has also been studied, providing insights into the electron transfer processes that lead to quinoid structures. nih.gov

The general oxidation pathway can be represented as:

2,6-Dichlorohydroquinone ⇌ 2,6-Dichloro-1,4-benzoquinone + 2H⁺ + 2e⁻

This reversible reaction is fundamental to the role of quinones as oxidizing agents in various chemical and biological systems. wikipedia.org

Reduction Mechanisms and Products

The reduction of the oxidized quinoid species, 2,6-dichloro-1,4-benzoquinone, regenerates the hydroquinone form. This reduction can proceed through different mechanisms depending on the reaction conditions.

In acidic media, the reduction typically involves a two-electron, two-proton process, directly yielding 2,6-dichlorohydroquinone. wikipedia.org Under neutral or aprotic conditions, the reduction can occur in two single-electron steps, forming a transient semiquinone radical anion intermediate. wikipedia.orgnih.gov

The general reduction pathways are:

Acidic conditions: 2,6-Dichloro-1,4-benzoquinone + 2H⁺ + 2e⁻ → 2,6-Dichlorohydroquinone

Aprotic conditions (Step 1): 2,6-Dichloro-1,4-benzoquinone + e⁻ → [2,6-Dichloro-1,4-benzosemiquinone]⁻

Aprotic conditions (Step 2): [2,6-Dichloro-1,4-benzosemiquinone]⁻ + e⁻ → [2,6-Dichlorohydroquinone]²⁻

The hydroquinone is a common reduction product, utilized, for example, in black-and-white photography where hydroquinone reduces silver ions to metallic silver while being oxidized to quinone. wikipedia.org

Nucleophilic and Electrophilic Substitution Reactions

The aromatic ring of 2,6-dichlorohydroquinone and its derivatives is susceptible to both nucleophilic and electrophilic substitution reactions, allowing for the introduction of a wide range of functional groups.

Halogen Exchange Reactions

Halogen exchange reactions, such as the Halex process, provide a method for replacing the chlorine atoms on the aromatic ring with other halogens, most commonly fluorine. wikipedia.org These reactions typically require high temperatures and the use of a fluoride (B91410) salt, like potassium fluoride, in a polar aprotic solvent. wikipedia.org The process is particularly effective for aryl halides that are activated by electron-withdrawing groups. wikipedia.org While direct examples for 2,6-dichlorohydroquinone are not prevalent, the conversion of structurally similar compounds like 2,6-dichlorobenzonitrile (B3417380) to 2,6-difluorobenzonitrile (B137791) illustrates the feasibility of this transformation. wikipedia.org

Other named reactions for halogen exchange include the Finkelstein reaction (for introducing iodine) and the Swarts reaction (for introducing fluorine), which are standard methods in organic synthesis. youtube.comyoutube.com

Hydroxyl Group Functionalization

The hydroxyl groups of 2,6-dichlorohydroquinone are key sites for functionalization. They can be deprotonated to form phenolates, which can then act as nucleophiles. The reactivity of these hydroxyl groups is also central to their interaction with reactive species like hydroxyl radicals. In environmental and advanced oxidation processes, the reaction of chlorophenols with hydroxyl radicals is a critical step, leading to the formation of chlorophenoxy radicals. nih.gov These radicals are key intermediates in further degradation pathways. nih.gov The rate of these reactions is significantly influenced by the position of the chlorine substituents on the phenol (B47542) ring. nih.gov

Photochemical Transformations and Degradation

Chlorinated phenols, including the related compound 2,6-dichlorophenol (B41786), are known to undergo photochemical transformations and degradation, particularly in the presence of a photocatalyst like titanium dioxide (TiO₂) or under UV irradiation. scirp.orgcetjournal.itnih.gov The degradation process is initiated by the generation of highly reactive species, such as hydroxyl radicals, upon irradiation of the catalyst. nih.gov

These radicals attack the aromatic ring, leading to a series of reactions that can include hydroxylation, dechlorination, and eventual ring cleavage. nih.gov The degradation of the closely related 2,4-dichlorophenol (B122985) has been shown to proceed through the formation of various intermediates, ultimately leading to mineralization into carbon dioxide and water under ideal conditions. nih.gov Studies on 2,6-dichlorophenol have demonstrated its successful degradation using various advanced oxidation processes, highlighting the potential for photochemical methods in the remediation of this class of compounds. cetjournal.it

Reactivity in Aqueous Environments

In aqueous solutions, 2,6-dichlorophenol is a weak acid with a pKa of 6.78. wikipedia.org This indicates that it will exist in equilibrium between its protonated (2,6-dichlorophenol) and deprotonated (2,6-dichloro-4-hydroxyphenolate) forms, with the relative proportions depending on the pH of the water. The phenolate form is generally more reactive towards electrophiles.

2,6-Dichlorophenol is not expected to undergo significant hydrolysis in the environment. nih.gov This is due to the absence of functional groups that readily hydrolyze under typical environmental conditions. While specific studies on the hydrolysis of this compound are limited, the stability of the aromatic ring and the carbon-chlorine bonds suggest a low susceptibility to hydrolysis without the presence of catalysts or extreme conditions.

The reaction of this compound with disinfectants, particularly chlorine, is a significant transformation pathway that leads to the formation of various byproducts, some of which are of environmental concern.

Chlorination of 2,6-dichlorophenol can lead to the formation of 2,6-dichloro-1,4-benzoquinone (DCBQ). researchgate.netnih.gov This transformation is of particular interest as halobenzoquinones are a class of disinfection byproducts commonly found in drinking water. chemicalbook.com Studies have shown that phenol and chlorinated phenols can act as precursors to DCBQ during chlorination. researchgate.netnih.gov The reaction involves the oxidation of the phenol to the corresponding benzoquinone.

Research has identified several aromatic compounds that can serve as precursors to DCBQ upon chlorination, with molar formation yields varying. For instance, one study investigating 31 aromatic compounds found that 21 of them formed DCBQ after 60 minutes of chlorination, with yields ranging from 0.0008% to 4.9%. researchgate.netnih.gov

| Precursor Compound | Molar Formation Yield (%) |

|---|---|

| Aromatic Compound Group 1 | 0.0008 - 4.9 |

In addition to the formation of halobenzoquinones, the reaction of chlorophenols with disinfectants can also result in the cleavage of the aromatic ring, leading to the formation of smaller, aliphatic compounds. While direct evidence for the formation of α,β-unsaturated dicarbonyl compounds from this compound is not extensively detailed in the provided search results, the oxidation of related phenolic compounds suggests this is a plausible pathway. For instance, the chlorination of other aromatic antioxidants has been shown to form α,β-unsaturated C4-dicarbonyl ring-opening products. nih.gov

α,β-Unsaturated carbonyl compounds are a class of organic compounds with a conjugated system of a carbon-carbon double bond and a carbonyl group. wikipedia.orgscribd.comrsc.org This structure makes them susceptible to nucleophilic attack. libretexts.org The formation of such compounds from the oxidative degradation of aromatic rings is a recognized pathway in water treatment processes.

Environmental Transformation and Biotransformation Pathways

Microbial Degradation Mechanisms of 2,6-Dichlorohydroquinone (B128265)/Phenolate (B1203915)

The biodegradation of chlorinated phenols has been a subject of extensive research, with specific microorganisms demonstrating remarkable capabilities to utilize these toxic compounds as a source of carbon and energy. The degradation of 2,6-dichlorohydroquinone is a key step in the mineralization pathway of the highly toxic pesticide, pentachlorophenol (B1679276) (PCP).

Among the microorganisms capable of degrading chlorinated aromatic compounds, the Gram-negative bacterium Sphingobium chlorophenolicum (formerly Sphingomonas chlorophenolica) is particularly noteworthy. fao.org This bacterium, first isolated from PCP-contaminated soil, can mineralize pentachlorophenol completely. fao.orgunl.pt The degradation pathway in S. chlorophenolicum involves a series of enzymatic reactions that sequentially remove chlorine atoms and cleave the aromatic ring. In this pathway, PCP is first hydroxylated to form tetrachlorobenzoquinone, which is then reduced to tetrachlorohydroquinone. Subsequent reductive dehalogenation steps lead to the formation of 2,6-dichlorohydroquinone (2,6-DCHQ), a critical intermediate that is then targeted for aromatic ring cleavage. unl.pt

The cleavage of the aromatic ring of 2,6-dichlorohydroquinone is a pivotal and challenging step in its degradation, as it breaks down the stable aromatic structure into aliphatic products that can enter central metabolic pathways.

The key enzyme responsible for the ring cleavage of 2,6-dichlorohydroquinone in Sphingobium chlorophenolicum is 2,6-dichlorohydroquinone 1,2-dioxygenase, encoded by the pcpA gene. nih.gov This enzyme, commonly referred to as PcpA, is a non-heme, Fe(II)-dependent extradiol dioxygenase. unl.pt Unlike typical catechol dioxygenases, PcpA is unique in its ability to catalyze the ring-opening of p-hydroquinones and their substituted variants. scirp.orgscirp.org

PcpA exhibits a high degree of substrate specificity, showing a strong preference for 2,6-disubstituted hydroquinones, particularly those with halogen substituents. nih.govnih.gov The enzyme's efficiency, as measured by the catalytic efficiency constant (kcat/Km), is approximately 40-fold higher for 2,6-dichlorohydroquinone compared to 2,6-dimethylhydroquinone. nih.govnih.gov This specificity is crucial for its role in the PCP degradation pathway. Monosubstituted hydroquinones are poor substrates and can lead to the inactivation of the enzyme. nih.govnih.gov The p-hydroxyl group of the hydroquinone (B1673460) is essential for substrate binding to the enzyme's active site. scirp.org

Table 1: Substrate Specificity of Dichlorohydroquinone Dioxygenase (PcpA)

| Substrate | Relative Catalytic Efficiency (kcat/Km) | Notes |

|---|---|---|

| 2,6-Dichlorohydroquinone | High (~40-fold higher than 2,6-dimethylhydroquinone) | Preferred substrate. nih.govnih.gov |

| 2,6-Dimethylhydroquinone | Moderate | Serves as a substrate but is processed much less efficiently. nih.govnih.gov |

| 2-Chloro-6-methylhydroquinone | Moderate | Results in a mixture of 1,2- and 1,6-cleavage products. nih.gov |

| Monosubstituted hydroquinones | Very Low | Limited ring cleavage and rapid enzyme inactivation. nih.govnih.gov |

| 2,6-Dibromophenol | Inhibitor | Acts as a strong competitive inhibitor. nih.govnih.gov |

The enzymatic action of PcpA on 2,6-dichlorohydroquinone results in the oxidative cleavage of the aromatic ring between a hydroxylated carbon and a chlorinated carbon. This reaction incorporates both atoms of a dioxygen molecule (O₂) into the substrate, yielding 2-chloromaleylacetate (B1243639) and releasing a chloride ion. cdc.gov

The formation of 2-chloromaleylacetate is a critical step that funnels the carbon skeleton of the original pollutant into central metabolism. cdc.gov Subsequent enzymes in the pathway are responsible for the further conversion of 2-chloromaleylacetate. For instance, in related degradation pathways for chlorinated compounds, 2-chloromaleylacetate is reduced to maleylacetate, which is then further metabolized to intermediates of the tricarboxylic acid (TCA) cycle, such as succinyl-CoA and acetyl-CoA, thus completing the mineralization process. cdc.govacs.org

**Table 2: Key Enzymes in the Initial Degradation Pathway of Pentachlorophenol in *Sphingobium chlorophenolicum***

| Enzyme | Gene | Substrate | Product | Function |

|---|---|---|---|---|

| PCP Hydroxylase | pcpB | Pentachlorophenol (PCP) | Tetrachlorobenzoquinone (TCBQ) | Initial hydroxylation of PCP. unl.pt |

| TCBQ Reductase | pcpD | Tetrachlorobenzoquinone (TCBQ) | Tetrachlorohydroquinone (TCHQ) | Reduction of TCBQ. unl.pt |

| TCHQ Dehalogenase | pcpC | Tetrachlorohydroquinone (TCHQ) | 2,6-Dichlorohydroquinone (2,6-DCHQ) | Reductive dehalogenation. unl.pt |

| Dichlorohydroquinone Dioxygenase | pcpA | 2,6-Dichlorohydroquinone (2,6-DCHQ) | 2-Chloromaleylacetate | Aromatic ring cleavage. unl.ptcdc.gov |

Enzymatic Pathways for Aromatic Ring Cleavage

Abiotic Degradation in Environmental Compartments

In addition to microbial breakdown, 2,6-dichloro-4-hydroxyphenolate can be transformed by abiotic processes, primarily driven by light energy. The effectiveness of these processes depends heavily on the environmental medium (water, air) and other ambient conditions.

In Water: Photolytic degradation, or photolysis, is a significant abiotic pathway for chlorophenols in aquatic environments. cdc.gov Direct photolysis occurs when the molecule itself absorbs light, leading to its decomposition. For chlorophenols, the phenoxide ion form, which is more prevalent at higher pH, generally photolyzes at a higher rate than the nonionized form. nih.gov Studies on 2,6-dichlorophenol (B41786) (2,6-DCP), a closely related compound, have demonstrated its successful degradation in aqueous solutions using photocatalysis under UV light. scirp.orgscirp.org In one study, photocatalytic degradation of 2,6-DCP using a titanium dioxide (TiO₂) catalyst achieved maximum efficiency in an acidic pH range (pH 4). scirp.orgscirp.org The degradation reaction was found to follow pseudo-first-order kinetics. scirp.orgscirp.org The rate of degradation is influenced by the initial concentration of the pollutant, with higher concentrations generally leading to a slower degradation rate as active sites on the catalyst become saturated. scirp.orgscirp.org The presence of naturally occurring substances in estuarine water can sometimes sensitize and accelerate the photolysis of dichlorophenols compared to distilled water. nih.gov

In Air: In the atmosphere, chlorinated phenols are expected to be degraded primarily through reactions with photochemically generated hydroxyl radicals (•OH). cdc.gov The atmospheric half-life for various chlorophenols can range from approximately half a day to over 19 days, depending on the degree and position of chlorine substitution. cdc.gov While specific data for this compound is scarce, the general mechanism involves the hydroxyl radical attacking the aromatic ring, initiating a series of reactions that can lead to ring cleavage and the formation of smaller, more oxidized fragments. The rate of this degradation pathway is dependent on factors such as the intensity of solar radiation and the concentration of hydroxyl radicals in the atmosphere.

Chemical Hydrolysis and Oxidation in Aquatic Systems

The chemical stability and transformation of this compound and its conjugate acid, 2,6-dichlorohydroquinone, in aquatic environments are influenced by factors such as pH and exposure to sunlight. The related compound, 2,6-dichlorophenol, is not expected to undergo significant hydrolysis under typical environmental conditions due to the stability of the functional groups. nih.gov However, it does contain chromophores that absorb light at wavelengths greater than 290 nm, suggesting a susceptibility to direct photolysis by sunlight. nih.gov

Advanced oxidation processes (AOPs) have been shown to be effective in degrading chlorinated phenols. In a study on 2,6-dichlorophenol, photocatalytic degradation using titanium dioxide (TiO₂) as a photocatalyst was investigated. The maximum degradation was observed at a pH of 4 with a catalyst dose of 1.25 g/L. scirp.orgscirp.org The process followed pseudo-first-order kinetics, with a rate constant of 4.78 × 10⁻⁴ s⁻¹. scirp.orgscirp.org For a 25 mg/L solution, nearly complete degradation was achieved within 90 minutes of irradiation. scirp.org

The degradation of the related compound 2,6-dichloro-1,4-benzoquinone (B104592) (DCBQ), an emerging disinfection by-product, has been studied using UV-based AOPs. A combination of UV, hydrogen peroxide (H₂O₂), and ozone (O₃) was found to be highly effective, achieving a 96.7% removal rate. nih.govresearchgate.net The degradation pathway involves attack by hydroxyl radicals (•OH), leading to dechlorination and the formation of hydroxylated intermediates. nih.govresearchgate.net

Table 1: Photocatalytic Degradation of 2,6-Dichlorophenol (2,6-DCP)

Parameter Value Conditions Reference Optimal pH 4 Using TiO₂ photocatalyst [17, 24] Optimal Catalyst Dose (TiO₂) 1.25 g/L - [17, 24] Kinetic Model Pseudo-first order - [17, 24] Rate Constant (k) 4.78 × 10⁻⁴ s⁻¹ - [17, 24] Degradation Efficiency ~100% in 90 min Initial [2,6-DCP] = 25 mg/L

Sorption and Mobility in Soil and Sediment Matrices

The movement of this compound through soil and sediment is largely controlled by its sorption to solid particles. This process is influenced by the physicochemical properties of both the compound and the environmental matrix, particularly the organic carbon content and pH.

The octanol-water partition coefficient (Kow) is a key parameter used to predict the sorption potential of organic compounds. For the related compound 2,6-dichlorophenol, the logarithm of this value (log Kow) is reported as 2.75. nih.gov This value can be used to estimate the organic carbon-normalized sorption coefficient (Koc). Using a regression-derived equation, the Koc for 2,6-dichlorophenol is estimated to be 410. nih.gov According to classification schemes, this Koc value suggests that the compound is expected to have moderate mobility in soil. nih.gov As an ionizable compound with a pKa of 6.79, 2,6-dichlorophenol will exist partially in its anionic form in the environment, which can affect its sorption behavior. nih.gov

Sorption of organic contaminants to soil organic matter (SOM) is a primary mechanism for their retention. Studies on various organic chemicals have shown that the sorption process is often nonlinear and can be described by the Freundlich isotherm model, which suggests heterogeneous adsorption on the sorbent surface. nih.gov The sorption affinity is not uniform across all soil types, indicating that the structural diversity of SOM affects the retention of contaminants. nih.gov For hydrophobic compounds, sorption is often driven by "hydrophobic bonding," where the compound is partitioned out of the aqueous phase and onto the organic matter. nist.gov The mobility of such compounds is generally inversely proportional to the organic carbon content of the soil. nih.gov

Table 2: Soil Sorption and Mobility Parameters for 2,6-Dichlorophenol

Parameter Value Method Reference Log Kow 2.75 Experimental Estimated Koc 410 L/kg Regression-derived from Log Kow Mobility Class Moderate Based on Koc value pKa 6.79 Experimental

Volatilization and Atmospheric Fate

Transformation in Wastewater Treatment Processes

Wastewater treatment plants (WWTPs) are a critical point for the transformation and removal of contaminants like chlorinated phenols. Both biotic and abiotic processes contribute to their degradation.

Aerobic biodegradation is a key removal pathway. A bacterial strain, identified as Ralstonia sp. strain RK1, has been isolated that can use 2,6-dichlorophenol as its sole source of carbon and energy. nih.gov This bacterium was shown to completely mineralize the compound in fixed-bed reactors at concentrations up to 740 µM. nih.gov However, the degradation was inhibited by concentrations exceeding 300 µM. nih.gov Fungi can also play a role; Trichoderma longibraciatum, isolated from industrial soil, demonstrated the ability to degrade 2,6-dichlorophenol. nih.gov The proposed degradation pathway involves an initial attack by hydroxyl radicals on the aromatic ring, leading to dechlorination. nih.gov

Under anaerobic conditions, the degradation pathway for 2,6-dichlorophenol involves reductive dechlorination, where it is transformed into 2-chlorophenol. asm.org

Chemical oxidation processes are also employed in wastewater treatment. Ozonation has been studied as a pre-treatment to enhance the biodegradability of chlorinated phenols. For 2,4-dichlorophenol (B122985), ozonation increased the BOD5/COD ratio from 0 to 0.25, making the effluent more amenable to subsequent biological treatment. nih.gov The total organic carbon (TOC) of the pre-treated solution could be removed by up to 68% with an aerobic biological treatment. nih.gov The effectiveness of ozonation can be enhanced by the addition of metallic ions like manganese, which can increase the reaction rate. nih.gov

Table 3: Transformation of Dichlorophenols in Wastewater Treatment

Process Organism/Method Compound Key Finding Reference Aerobic Biodegradation Ralstonia sp. strain RK1 2,6-Dichlorophenol Complete mineralization up to 740 µM; inhibition above 300 µM. Aerobic Biodegradation Trichoderma longibraciatum 2,6-Dichlorophenol Degradation via hydroxylation and dechlorination. Anaerobic Biodegradation Acclimated Sludge 2,6-Dichlorophenol Reductive dechlorination to 2-chlorophenol. scirp.org Chemical Oxidation Ozonation Pre-treatment 2,4-Dichlorophenol Increased BOD5/COD ratio from 0 to 0.25, enhancing biodegradability. nih.gov Catalytic Ozonation Ozone + Mn²⁺ 2-Chlorophenol Reaction rate increased three-fold with 1 ppm Mn²⁺ at pH 3. nih.gov

Molecular Interactions and Mechanistic Studies Excluding Clinical Human Trials

Enzyme-Substrate Interactions: Focus on 2,6-Dichlorohydroquinone (B128265) Dioxygenases

The enzymatic degradation of 2,6-dichloro-4-hydroxyphenolate is primarily carried out by a class of non-haem Fe(II) dioxygenases known as 2,6-dichlorohydroquinone 1,2-dioxygenases (PcpA). nih.gov These enzymes are crucial in the catabolism of pentachlorophenol (B1679276) by bacteria such as Sphingobium chlorophenolicum. ebi.ac.uk PcpA catalyzes the oxidative cleavage of 2,6-dichlorohydroquinone, the protonated form of this compound, leading to the formation of 2-chloromaleylacetate (B1243639). ebi.ac.uk

Kinetic Analysis of Enzymatic Reactions

Kinetic analyses of PcpA have revealed its high specificity for 2,6-disubstituted hydroquinones, with a strong preference for halogen substituents at these positions. ebi.ac.uk The apparent Michaelis constant (Km) and catalytic rate constant (kcat) for 2,6-dichlorohydroquinone have been determined at different pH values. At pH 7.0, the apparent kcat is 0.19 ± 0.01 s-1 and the Km is 0.24 ± 0.08 mM. ebi.ac.uk At a more alkaline pH of 10.0, the enzyme exhibits a kcat of 0.17 ± 0.01 s-1 and a Km of 0.77 ± 0.29 mM. ebi.ac.uk

The catalytic efficiency (kcat/Km) for 2,6-dichlorohydroquinone is approximately 40-fold higher than that for 2,6-dimethylhydroquinone, highlighting the enzyme's preference for halogenated substrates. ebi.ac.uk Studies with asymmetrically substituted substrates like 2-chloro-6-methylhydroquinone result in a mixture of 1,2- and 1,6-cleavage products, providing further insight into the enzyme's mechanism. ebi.ac.uk

Table 1: Kinetic Parameters of PcpA with 2,6-Dichlorohydroquinone

| pH | kcat (s-1) | Km (mM) |

| 7.0 | 0.19 ± 0.01 | 0.24 ± 0.08 |

| 10.0 | 0.17 ± 0.01 | 0.77 ± 0.29 |

Data from a study on recombinant PcpA from Sphingobium chlorophenolicum. ebi.ac.uk

Mechanistic Insights into Oxidative Ring Cleavage

The oxidative ring cleavage of 2,6-dichlorohydroquinone by PcpA involves a complex series of steps. The proposed mechanism for p-hydroquinone 1,2-dioxygenases suggests that the reaction is initiated by the binding of the substrate to the Fe(II) center. nih.gov Hybrid quantum mechanics/molecular mechanics (QM/MM) calculations on related hydroquinone (B1673460) dioxygenases suggest that a second-sphere glutamate (B1630785) residue acts as a proton acceptor, deprotonating the unbound hydroxyl group of the substrate. nih.gov This facilitates electron transfer between the substrate and dioxygen. nih.gov

The catalytic process involves the attack of a superoxo radical on the substrate, followed by O-O bond cleavage, ring closure and opening, and subsequent attack by an Fe-bound oxyl radical, ultimately leading to the ring-opening of a seven-membered ring intermediate. nih.gov The rate-determining step is believed to be the cleavage of the peroxo O-O bond. nih.gov Electron paramagnetic resonance studies have shown the rapid oxidation of Fe(II) to Fe(III) and the formation of a stable radical intermediate during catalysis by PcpA. ebi.ac.uk

Interactions with Biological Molecules (e.g., Proteins, DNA) at a Fundamental Level

The interaction of this compound and its parent compound, 2,6-dichlorohydroquinone, extends beyond enzymatic degradation. In Pseudomonas sp. strain HH35, which catabolizes various C-methylated hydroquinones, 2,6-dichlorohydroquinone is also processed through a dioxygenolytic cleavage adjacent to a hydroxyl group. nih.gov This indicates a fundamental interaction with dioxygenase enzymes across different bacterial species. The specificity of these interactions is highlighted by the fact that the substitution pattern on the hydroquinone ring dictates the initial site of enzymatic attack. nih.gov

Modulation of Cellular Biochemical Pathways (Non-Clinical Context)

The introduction of compounds like this compound into a biological system can modulate various metabolic pathways. While direct studies on the broader metabolic impact of this specific compound are limited, the catabolic pathway of its parent compound provides a clear example of metabolic modulation. In Sphingobium chlorophenolicum, the degradation of 2,6-dichlorohydroquinone is part of the pentachlorophenol (PCP) biodegradation pathway. ebi.ac.uk The product of the initial ring cleavage, 2-chloromaleylacetate, is further converted into succinyl-CoA and acetyl-CoA, which then enter the 3-oxoadipate (B1233008) pathway, a central metabolic route. ebi.ac.uk This demonstrates how the breakdown of a xenobiotic compound can be funneled into core cellular metabolism.

Advanced Analytical Methodologies for Research and Monitoring

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for isolating 2,6-dichloro-4-hydroxyphenolate from complex environmental and biological samples, as well as for its precise quantification. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most prominent techniques utilized for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Identification of Transformation Products

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile organic compounds, including chlorophenols and their derivatives. For the analysis of this compound, a derivatization step is often necessary to increase its volatility and thermal stability, typically by converting the hydroxyl groups to silyl (B83357) ethers.

GC-MS analysis is particularly valuable for identifying the transformation products of this compound. For instance, in studies of the biodegradation of 2,6-dichlorophenol (B41786) (2,6-DCP), a closely related compound, GC-MS has been instrumental in elucidating degradation pathways. nih.gov The mass spectrometer fragments the eluting compounds into characteristic ions, providing a unique fingerprint for identification. The mass spectrum of 2,6-DCP, for example, shows a molecular ion peak at m/z 162 and characteristic fragment ions corresponding to the loss of chlorine and other functional groups. nih.govresearchgate.net One of the key indicators in the mass spectrum of a chlorinated compound is the presence of an M+2 peak, which arises from the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). libretexts.orglibretexts.org For a molecule containing two chlorine atoms, like this compound, an M+4 peak would also be expected. libretexts.org

A study on the degradation of 2,6-DCP by Trichoderma longibraciatum utilized GC-MS to identify intermediates. The analysis revealed the transformation of 2,6-DCP (retention time 14.4 min) with a molecular ion peak [M]⁺ at m/z 163 to intermediates with altered fragmentation patterns, indicating the loss of chlorine atoms. nih.gov

Table 1: GC-MS Data for 2,6-Dichlorophenol Analysis

| Parameter | Value/Description | Reference |

|---|---|---|

| GC Column | 5 Sil MS capillary column (30 m length, 0.25 mm internal diameter, 0.25 µm film thickness) | nih.gov |

| Carrier Gas | Helium at a flow rate of 2.5 mL/min | nih.gov |

| Injector Temperature | 250 °C | nih.gov |

| Oven Temperature Program | 50 to 300 °C with a hold time of 3 min | nih.gov |

| MS Ion Source Temperature | 250 °C | nih.gov |

| Acquisition Mode | Scan range: 35 m/z to 500 m/z | nih.gov |

| Key Mass Fragments of 2,6-DCP (m/z) | 163 [M]⁺, 162 [M-1]⁺, 128 [M-Cl]⁺, 92 [M-2Cl]⁺ | nih.gov |

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-performance liquid chromatography (HPLC) is a versatile technique for the separation and quantification of a wide range of organic compounds, including those that are non-volatile or thermally labile. For the quantitative analysis of this compound, which exists as its conjugate acid 2,6-dichlorohydroquinone (B128265) in acidic to neutral solutions, reverse-phase HPLC is a suitable method. libretexts.org

A typical HPLC method for 2,6-dichlorohydroquinone involves a C18 column and a mobile phase consisting of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous solution, often with an acid such as phosphoric acid to ensure the compound is in its protonated form. libretexts.org Detection is commonly achieved using an ultraviolet (UV) detector. The method can be adapted for mass spectrometry (MS) detection by replacing the non-volatile acid with a volatile one like formic acid. libretexts.org

Table 2: HPLC Method Parameters for 2,6-Dichlorohydroquinone Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Newcrom R1 (Reverse Phase) | libretexts.org |

| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid | libretexts.org |

| Detection | UV or MS (with formic acid in mobile phase) | libretexts.org |

| Application | Quantitative analysis, isolation of impurities, pharmacokinetics | libretexts.org |

Coupled Techniques (e.g., LC-MS/MS) for Trace Analysis

For the detection of trace levels of this compound and its related compounds in environmental samples, the coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) offers exceptional sensitivity and selectivity. ulisboa.ptresearchgate.netjasco-global.com This technique combines the separation power of HPLC with the highly specific detection capabilities of a triple quadrupole or other tandem mass analyzers.

In LC-MS/MS analysis of chlorophenols, electrospray ionization (ESI) in negative ion mode is commonly employed. ulisboa.ptresearchgate.net The precursor ion, typically the deprotonated molecule [M-H]⁻, is selected in the first quadrupole, fragmented in the collision cell, and the resulting product ions are detected in the third quadrupole. This multiple reaction monitoring (MRM) provides a high degree of certainty in identification and quantification, even in complex matrices. For dichlorophenols, a common fragmentation pathway involves the loss of a chlorine atom. unl.pt

A study on the analysis of various phenols in tap water using LC-MS/MS demonstrated the detection of 2,6-dichlorophenol at concentrations lower than the standard value, showcasing the method's high sensitivity. jasco-global.com The method involved solid-phase extraction (SPE) for sample pre-concentration, followed by analysis on a triple quadrupole mass spectrometer. jasco-global.com

Table 3: LC-MS/MS Parameters for Chlorophenol Analysis

| Parameter | Condition/Value | Reference |

|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Negative | ulisboa.ptresearchgate.net |

| Detection Mode | Multiple Reaction Monitoring (MRM) | researchgate.net |

| Precursor Ion for Dichlorophenols | [M-H]⁻ | unl.pt |

| Common Fragment Ion | [M-H-Cl]⁻ | unl.pt |

| Application | Trace analysis in water and environmental samples | ulisboa.ptjasco-global.com |

Spectroscopic Characterization Techniques for Structural Elucidation and Molecular Studies

Spectroscopic techniques are indispensable for the definitive structural elucidation of this compound and for studying its molecular properties. Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are the primary methods used for these purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

In the ¹H NMR spectrum of 2,6-dichlorohydroquinone (the conjugate acid), one would expect to see a singlet for the two equivalent aromatic protons due to the symmetrical substitution pattern. The chemical shift of these protons would be influenced by the electron-withdrawing chlorine atoms and the electron-donating hydroxyl groups. The protons of the hydroxyl groups would appear as a broad singlet, and its chemical shift would be dependent on the solvent and concentration. sigmaaldrich.comwashington.edu

The ¹³C NMR spectrum would show distinct signals for the different carbon atoms in the molecule. The carbons bearing the chlorine atoms would be significantly downfield due to the deshielding effect of the halogens. The carbons attached to the hydroxyl groups would also show characteristic chemical shifts. The number of unique carbon signals would reflect the symmetry of the molecule. For 2,6-dichlorohydroquinone, four distinct carbon signals would be anticipated in the aromatic region.

Table 4: Predicted ¹H and ¹³C NMR Spectral Features for 2,6-Dichlorohydroquinone

| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Rationale/Reference Analogs |

|---|---|---|---|

| Aromatic Protons (H-3, H-5) | ~6.5 - 7.5 | Singlet | Based on hydroquinone (B1673460) and dichlorophenol data researchgate.netchemicalbook.comhmdb.cachemicalbook.com |

| Hydroxyl Protons (OH) | Variable (broad) | Singlet | Dependent on solvent and concentration sigmaaldrich.comwashington.edu |

| Carbons C-2, C-6 (bearing Cl) | Downfield | - | Deshielding effect of chlorine |

| Carbons C-1, C-4 (bearing OH) | Characteristic shift | - | Influence of hydroxyl groups |

| Carbons C-3, C-5 | Characteristic shift | - | Symmetry leads to equivalent carbons |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound, the molecular weight of its conjugate acid, 2,6-dichlorohydroquinone, is 179.00 g/mol . nih.gov The mass spectrum of a compound containing two chlorine atoms is characterized by a distinctive isotopic pattern for the molecular ion peak (M⁺). Due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes, there will be peaks at M, M+2, and M+4 with a characteristic intensity ratio of approximately 9:6:1. libretexts.orglibretexts.org

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of a compound and its fragments. nih.govrsc.org This is particularly useful for distinguishing between compounds with the same nominal mass but different elemental compositions. Techniques like Fourier transform ion cyclotron resonance mass spectrometry (FT-ICR-MS) and Orbitrap MS can achieve very high resolution and mass accuracy. nih.govnih.govrsc.org

The fragmentation pattern in the mass spectrum provides valuable structural information. For 2,6-dichlorohydroquinone, fragmentation would likely involve the loss of chlorine atoms, hydroxyl groups, and potentially the cleavage of the aromatic ring under high energy conditions. chemguide.co.ukscienceready.com.aulibretexts.org

Table 5: Mass Spectrometry Data for 2,6-Dichlorohydroquinone

| Parameter | Value/Description | Reference |

|---|---|---|

| Molecular Weight (of conjugate acid) | 179.00 g/mol | nih.gov |

| Molecular Ion Isotope Pattern | Peaks at M, M+2, M+4 with ~9:6:1 ratio | libretexts.orglibretexts.org |

| High-Resolution MS | Provides accurate mass for elemental formula determination | nih.govrsc.org |

| Common Fragmentation | Loss of Cl, OH; ring cleavage | chemguide.co.ukscienceready.com.aulibretexts.org |

Electrochemical Methods for Redox Characterization

Electrochemical methods are instrumental in characterizing the redox (reduction-oxidation) properties of this compound. The parent compound, 2,6-dichlorohydroquinone, can undergo a reversible two-electron, two-proton oxidation to form 2,6-dichloro-1,4-benzoquinone (B104592). This redox couple is central to its chemical reactivity and potential biological activity. nih.govebi.ac.uk

Cyclic Voltammetry (CV) is a key technique used to study this behavior. In a CV experiment, the potential applied to an electrode is swept linearly in forward and reverse directions, and the resulting current is measured. nih.gov For a reversible redox couple like the hydroquinone/quinone system, the voltammogram typically shows a pair of peaks: one for the oxidation on the forward scan and one for the reduction on the reverse scan. The peak potentials can be used to determine the formal redox potential (E°'), which is a measure of the thermodynamic tendency of the compound to be oxidized or reduced. nih.gov The separation between the peak potentials provides information on the kinetics of the electron transfer process. nih.gov Studies on hydroquinone and its derivatives show that the redox potential is highly dependent on factors such as pH and the nature of substituents on the aromatic ring. nih.gov

Development of Novel Detection and Sensing Methodologies

The need for rapid, sensitive, and selective detection of chlorophenols in environmental samples has driven the development of novel sensing technologies. These methodologies often leverage the unique chemical properties of the target analytes.

Electrochemical sensors have emerged as a prominent tool due to their high sensitivity, rapid response, and potential for miniaturization. rsc.org Recent research has focused on modifying electrode surfaces with nanomaterials to enhance performance. For example, a hydrophilic carbon cloth electrode modified with a Ce/Ni/Cu layered double hydroxide (B78521) (CeNiCu-LDH@CC) was developed for the simultaneous detection of 2,4-dichlorophenol (B122985) and 3-chlorophenol. rsc.orgbohrium.com Another novel sensor utilized a Dy2O3-Co3O4@CeO2 nanocomposite on a glassy carbon electrode for the selective detection of 2,6-dichlorophenol, achieving a very low limit of detection. researchgate.net Molecularly Imprinted Polymers (MIPs) have also been used as recognition elements in electrochemical sensors. An MIP-based sensor designed to mimic the enzymatic dehalogenation of 2,4-dichlorophenol showed high affinity and selectivity for the target molecule. nih.gov

In addition to electrochemical methods, optical sensing techniques are being explored. A highly sensitive method combining Surface-Enhanced Raman Scattering (SERS) with molecular imprinting has been reported for the detection of 2,6-dichlorophenol. researchgate.net This approach uses Cu2O@Ag core-shell nanoparticles as the SERS substrate and an imprinted polymer for selective recognition, enabling the detection of trace concentrations in water. researchgate.net

The table below compares the performance of several recently developed sensors for dichlorophenol detection.

Table 3: Performance of Novel Sensors for Dichlorophenol Detection

| Sensor Type / Electrode Material | Target Analyte | Linear Range | Detection Limit (LOD) | Reference |

|---|---|---|---|---|

| CeNiCu-LDH@CC | 2,4-Dichlorophenol | 1 to 100 µM | 0.197 µM | rsc.org |

| Dy2O3-Co3O4@CeO2/GCE | 2,6-Dichlorophenol | 0.05–1.15 nM | 0.014 nM | researchgate.net |

| Chlorohemin/MIP/GCE | 2,4-Dichlorophenol | 5.0–100 µmol L⁻¹ | 1.6 µmol L⁻¹ | nih.gov |

| PEDOT:PSS/MWCNT aerogel | 2,4-Dichlorophenol | 0.04 µM - 1 µM | 9 nM | google.com |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2,6-dichloro-4-hydroxyphenolate, which is the conjugate base of 2,6-dichlorohydroquinone (B128265). nih.gov These calculations provide detailed information about the molecule's geometry, electron distribution, and reactivity.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. nih.govresearchgate.net For compounds like this compound, DFT calculations are employed to determine optimized molecular geometry, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). nih.gov The energy gap between the HOMO and LUMO is a critical parameter for assessing molecular reactivity; a smaller gap generally corresponds to higher chemical reactivity. researchgate.net

Table 1: Computed Properties for 2,6-Dichlorohydroquinone (Parent Compound)

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C6H4Cl2O2 | nih.gov |

| Molecular Weight | 179.00 g/mol | nih.gov |

| XLogP3 | 2.7 | nih.gov |

This table displays computed properties for the parent compound, 2,6-dichlorohydroquinone, as the properties of the phenolate (B1203915) are derived from it.

Ab initio quantum chemistry methods are based on first principles without the inclusion of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate predictions of molecular properties. These methods can be used to refine the geometric parameters and energies obtained from DFT calculations. For a molecule like this compound, ab initio calculations can provide benchmark data for its stability, electron affinity, and ionization potential, offering a deeper understanding of its chemical behavior.

Molecular Dynamics Simulations of Solvation and Interactions

Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. nih.govnih.gov For this compound, MD simulations can provide detailed insights into its solvation and its interactions with surrounding molecules, such as water or organic solvents. These simulations model the system's behavior by solving Newton's equations of motion for a collection of atoms, allowing researchers to observe conformational changes and intermolecular interactions at an atomic scale. nih.gov

The process typically involves placing the solute molecule in a simulated box of solvent molecules and allowing the system to evolve over time. This approach can reveal the structure of the solvation shell around the phenolate, including the arrangement of solvent molecules and the nature of hydrogen bonding between the hydroxyl and phenolate groups and the solvent. Mixed-solvent MD simulations, using a combination of different probe molecules, can also be employed to identify ligandable regions on a molecule's surface. mdpi.com

Molecular Modeling of Enzyme-Substrate Binding and Catalytic Mechanisms

Molecular modeling techniques, including molecular docking and quantum mechanics/molecular mechanics (QM/MM) methods, are crucial for understanding how molecules like this compound interact with enzymes. mdpi.comnih.gov A notable example is the interaction of its conjugate acid, 2,6-dichlorohydroquinone (2,6-DCHQ), with the enzyme 2,6-dichloro-p-hydroquinone 1,2-dioxygenase (PcpA) from the bacterium Sphingobium chlorophenolicum. nih.govebi.ac.uk

PcpA catalyzes the oxidative cleavage of 2,6-DCHQ as a key step in the biodegradation of pentachlorophenol (B1679276). ebi.ac.uk Molecular modeling studies, informed by the crystal structure of PcpA, reveal a tight, hydrophobic binding pocket that accommodates the substrate. nih.gov The model shows that the p-hydroxyl group is essential for substrate binding. nih.gov Computational methods like QM/MM can then be used to investigate the reaction mechanism, detailing the steps of oxygen activation and aromatic ring cleavage. nih.gov These studies indicate that highly conserved residues such as His10, Thr13, His226, and Arg259 play critical roles in catalysis. nih.gov

Table 2: Key Enzyme and Substrate in Biodegradation Pathway

| Enzyme | Substrate | Organism | Significance |

|---|

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling (Excluding Toxicity Predictions)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to correlate the chemical structure of compounds with their biological activity or physical properties, respectively. nih.govplos.org These models are built by developing mathematical equations that relate molecular descriptors (numerical representations of chemical information) to an observed property.

For a class of compounds including this compound, QSPR models could be developed to predict physical properties such as boiling point, vapor pressure, or solubility based on calculated descriptors. nih.gov These descriptors can encode electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) properties. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), use 3D grid-based fields to represent the steric and electrostatic properties of a set of aligned molecules, providing a more detailed picture of the structure-property relationship. nih.gov Such models, once validated, can be used to predict the properties of new or untested compounds within the same chemical class.

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the central benzene (B151609) ring is largely planar and rigid. However, rotation of the hydroxyl group and the deprotonated hydroxyl (phenolate) group around their respective C-O bonds can lead to different conformers.

The stability of these conformers is influenced by steric and electronic factors. Steric hindrance between the ortho-chlorine atoms and the hydroxyl group can influence the preferred rotational angle. libretexts.org Computational methods can be used to calculate the potential energy surface as a function of these rotational angles, identifying the low-energy (most stable) conformations and the energy barriers for interconversion between them. In disubstituted ring systems, substituents generally prefer equatorial positions to minimize steric strain from 1,3-diaxial interactions, a principle that, while more applicable to flexible rings like cyclohexane, underscores the importance of minimizing steric clashes in all molecular systems. libretexts.org For this compound, the primary conformational flexibility would involve the orientation of the O-H bond relative to the plane of the ring.

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Research Progress

Research pertaining to the chemical space occupied by 2,6-dichloro-4-hydroxyphenolate and its related precursors has yielded significant contributions primarily in the realms of synthetic chemistry and biochemical research. The academic progress is largely centered on the development of synthetic pathways for its derivatives and their application as specialized chemical agents.

A primary area of research has been the synthesis of 2,6-dichloro-4-aminophenol . Methodologies have been developed starting from p-nitrophenol, which undergoes chlorination and subsequent reduction. google.com Another prominent route involves the nitration of 2,6-dichlorophenol (B41786) to form 2,6-dichloro-4-nitrophenol (B181596) , which is then reduced to the desired aminophenol. google.com Patents describe various approaches to optimize these syntheses, focusing on improving yields, simplifying post-reaction workups, and reducing the use of hazardous reagents or conditions. google.compatsnap.com For instance, processes have been developed that utilize catalytic hydrogenation with platinum on carbon, aiming for high purity of the final product. google.com These synthetic endeavors are crucial as they establish routes to valuable intermediates used in the manufacturing of pesticides and dyes. patsnap.com

Another significant academic contribution is the investigation of 2,6-dichloro-4-nitrophenol (DCNP) as a potent and selective inhibitor of phenolsulfotransferases (PSTs). researchgate.netnih.gov Studies have demonstrated that DCNP can inhibit the sulfation of various phenolic compounds both in vivo and in vitro. researchgate.net This inhibitory action is valuable in toxicological and biotransformation studies, allowing researchers to elucidate the role of sulfation in the metabolism and potential toxicity of xenobiotics. researchgate.net Kinetic studies have further characterized DCNP as an alternate-substrate inhibitor of rat liver PST, providing deeper insight into its mechanism of action at the enzymatic level. nih.gov

The foundational synthesis of 2,6-dichlorophenol itself has been well-established, with methods including the decarboxylation of 3,5-dichloro-4-hydroxybenzoic acid. orgsyn.org This body of work provides the fundamental building blocks for accessing the more complex substituted phenols that are the subject of ongoing research.

Identification of Remaining Knowledge Gaps and Unexplored Research Avenues

Despite progress, several knowledge gaps remain, presenting opportunities for future research. The primary focus has been on the synthesis and application of derivatives, leaving the specific properties and reactivity of the this compound anion itself relatively understudied.

Synthesis and Derivatization:

Efficiency and Sustainability: While various synthetic routes to derivatives like 2,6-dichloro-4-aminophenol exist, many involve multi-step processes, expensive catalysts, or difficult purification procedures. google.com There is a clear need for more efficient, cost-effective, and environmentally benign ("green") synthesis methods.

Novel Derivatives: The exploration of new derivatives beyond the established aminophenol is an open avenue. Research into creating novel structures, such as linking the phenolate (B1203915) to other functional molecules like in 2,6-Dichloro-4-[(4-hydroxyphenyl)amino]phenol or 2,6-Dichloro-4-[2-(4-hydroxyphenyl)propan-2-yl]phenol , could lead to materials with unique properties. nih.govnih.gov

Biochemical and Environmental Behavior:

Enzyme Interaction Specificity: While DCNP is known as a PST inhibitor, its effects on other enzyme systems are not fully characterized. An unexpected finding showed it could also inhibit certain alcohol and aldehyde dehydrogenases, highlighting the need for broader enzymatic screening to avoid misinterpretation in metabolic studies. researchgate.net

Environmental Fate and Transformation: The environmental fate of this compound and its immediate precursors is not well-documented. Research is needed to understand its persistence, mobility, degradation pathways (both biotic and abiotic), and the potential formation of other toxic transformation products in soil and water systems.

Toxicological Profile: Detailed toxicological data for many chlorinated phenols is sparse. industrialchemicals.gov.au A comprehensive investigation into the specific mechanisms of toxicity for 2,6-dichlorohydroquinone (B128265), the parent compound of the phenolate, is a critical unmet need.

The following table summarizes key identified knowledge gaps:

| Research Area | Identified Knowledge Gaps and Unexplored Avenues |

| Organic Synthesis | Development of greener, more efficient synthesis routes for derivatives. |

| Exploration of novel derivatives with new functionalities. | |

| Low conversion rates and complex purification in some current methods. google.com | |

| Biochemistry | Incomplete understanding of the full range of enzyme interactions beyond PSTs. researchgate.net |

| Lack of detailed kinetic data for the phenolate anion itself with biological targets. | |

| Environmental Science | Scarcity of data on environmental persistence, degradation, and mobility. |

| Unknown transformation products and their potential environmental impact. | |

| Insufficient data on the ecotoxicology of the parent compound and its anion. industrialchemicals.gov.au |

Potential for Interdisciplinary Research Collaborations

Addressing the existing knowledge gaps will necessitate collaboration across multiple scientific disciplines. The complex nature of this compound's potential interactions with biological and environmental systems makes it an ideal candidate for interdisciplinary study.

Chemistry and Biochemistry: Organic chemists can work to synthesize novel derivatives and isotopically labeled standards, which biochemists and toxicologists can then use to study metabolic pathways, enzyme inhibition kinetics, and mechanisms of action with high precision. researchgate.netnih.gov

Environmental Science and Microbiology: Environmental chemists can track the fate of the compound in various environmental matrices, while microbiologists can investigate its biodegradability. This could lead to the discovery of microorganisms capable of remediating sites contaminated with chlorinated phenols.

Materials Science and Polymer Chemistry: Chemists can synthesize monomers based on the this compound structure for use by materials scientists. This could lead to the development of new high-performance polymers, potentially with enhanced thermal resistance or specific dielectric properties, similar to research on other fluorinated or halogenated dihydroxy compounds. ossila.com

Computational Chemistry and Toxicology: Computational scientists can model the interactions of the phenolate and its derivatives with protein active sites to predict binding affinities and potential toxicity. These in silico models can help prioritize which compounds to synthesize and test in the lab, saving time and resources.

The table below outlines potential interdisciplinary projects:

| Collaborating Disciplines | Potential Research Project |

| Organic Chemistry & Biochemistry | Design and synthesis of fluorescent probes based on the phenolate structure to visualize enzyme activity in real-time. |

| Environmental Chemistry & Microbiology | A comprehensive study on the bioremediation of soil contaminated with chlorinated phenols using identified microbial consortia. |

| Materials Science & Organic Chemistry | Synthesis and characterization of novel polyimides or polyethers from monomers derived from related structures like 2,6-Dichloro-4-[(3,5-dichloro-4-hydroxyphenyl)methyl]phenol . nih.gov |

| Computational Chemistry & Toxicology | Development of a QSAR (Quantitative Structure-Activity Relationship) model to predict the toxicity of various substituted dichlorophenols. |

Implications for Fundamental Chemical and Environmental Science

The study of this compound and its related compounds holds significant implications for both fundamental chemistry and environmental science.

In fundamental chemistry, research into the synthesis of its derivatives pushes the boundaries of synthetic methodology, encouraging the development of more selective and efficient chlorination, nitration, and reduction reactions. google.comgoogle.com Understanding the reactivity of this highly substituted phenol (B47542) provides deeper insights into the electronic effects of multiple halogen substituents on an aromatic ring, which is a core concept in physical organic chemistry.

For environmental science, the study of chlorinated phenols like this one is critical to understanding the behavior of persistent organic pollutants (POPs). Research into their environmental fate, transport, and toxicity provides essential data for risk assessment, the establishment of environmental quality standards, and the development of effective remediation strategies for contaminated sites. industrialchemicals.gov.aunih.gov As a member of the broader class of chlorinated phenols, which are known environmental contaminants, detailed knowledge of its properties contributes to a more complete picture of the environmental burden posed by halogenated industrial chemicals.

Q & A

Q. What are the optimal synthetic routes for 2,6-Dichloro-4-hydroxyphenolate, and how can reaction conditions be optimized?

The synthesis of halogenated phenolic compounds often involves electrophilic aromatic substitution. A method adapted from the synthesis of 2,6-dichlorophenol ( ) uses sulfuryl chloride (SO₂Cl₂) under controlled reflux conditions. Key steps include:

- Precise stoichiometry : Use a 2.2:1 molar ratio of SO₂Cl₂ to the phenolic precursor to minimize polychlorination byproducts.

- Temperature control : Maintain reflux at 70–80°C to balance reactivity and selectivity.

- Purification : Crystallization from ethanol/water mixtures improves yield (≥75%) and purity. Monitoring via thin-layer chromatography (TLC) and adjusting pH during workup can mitigate side reactions .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Spectroscopic methods :

- NMR : H and C NMR can identify substituent positions (e.g., aromatic protons at δ 6.8–7.2 ppm for hydroxylated chlorophenols) ().

- IR : A strong O–H stretch (~3200 cm⁻¹) and C–Cl vibrations (600–800 cm⁻¹) confirm functional groups.

- Mass spectrometry : High-resolution ESI-MS provides molecular ion peaks (e.g., [M-H]⁻ at m/z 190.94 for C₆H₃Cl₂O₂⁻) and fragmentation patterns .

Q. What are the acute toxicity profiles of this compound in model organisms?

Studies on structurally related compounds (e.g., 4-Amino-2,6-dichlorophenol hydrochloride) show nephrotoxicity in Fischer 344 rats at ≥0.05 mM doses, with histopathological changes in renal tubules (). For safety protocols:

- In vitro assays : Use HEK293 cells to assess renal cytotoxicity (IC₅₀).

- In vivo : Limit exposure duration to ≤48 hours in acute studies to avoid cumulative effects .

Advanced Research Questions

Q. How can contradictory data on the compound’s bioactivity (e.g., antimicrobial vs. cytotoxic effects) be resolved?

Discrepancies may arise from assay conditions or impurity profiles. Methodological solutions include:

- Dose-response standardization : Test across a wider concentration range (e.g., 0.01–1.0 mM) in duplicate.

- Purity validation : Use HPLC (≥98% purity) to exclude confounding effects from synthesis byproducts ( ).

- Mechanistic studies : Compare ROS generation in bacterial vs. mammalian cells to differentiate antimicrobial and cytotoxic pathways .

Q. What strategies are effective in resolving conflicting spectral data during structural elucidation?

- Cross-validation : Combine X-ray crystallography (for solid-state conformation) with DFT-calculated NMR shifts ().

- Isotopic labeling : Introduce C at the hydroxyl position to clarify hydrogen-bonding networks in solution-state NMR.

- Crystallographic databases : Compare with deposited structures (e.g., CCDC entries for chlorophenol derivatives) to identify common packing motifs .

Q. How does the electronic environment of this compound influence its reactivity in catalysis or coordination chemistry?

- Computational modeling : Use Gaussian09 with B3LYP/6-311++G(d,p) to map electrostatic potential surfaces, revealing nucleophilic sites at the hydroxyl oxygen.

- Metal coordination : Test with transition metals (e.g., Zn²⁺, Cu²⁺) in ethanol/water solutions. UV-Vis spectra (e.g., λₐₜ 280 nm for Zn complexes) indicate ligand-to-metal charge transfer ().

- Comparative studies : Analogues like 3,5-dichloro-4-hydroxybenzoic acid () show enhanced acidity (pKa ~2.8), which can guide pH-dependent reactivity studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報